![molecular formula C8H19N3 B2952658 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1354010-29-9](/img/structure/B2952658.png)
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It’s also known as 1-Pyrrolidineethanamine, 3-(dimethylamino)-, (3R)-; ®-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine; (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis as a Key Intermediate : This compound serves as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens. A stereoselective process for its preparation involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Pyrrole Derivatives Preparation : Pyrrole derivatives, which are fundamental for important biological molecules like heme and chlorophyll, are often prepared via condensation of amines with carbonyl-containing compounds. This compound is relevant in the preparation of various pyrrole derivatives (Anderson & Liu, 2000).
In Synthesis of Stereoisomers for Antibacterials : The compound is used in synthesizing stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in preparing quinolone antibacterials (Schroeder et al., 1992).
Role in Nickel Pincer Complexes : In the field of catalysis, modifying this compound in a nickel(II) pincer complex enhances its efficiency for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).
Structural and Analytical Chemistry
Crystal Structure Analysis : Its derivatives, such as pyridin-2-amine, have been characterized by X-ray crystallography to understand molecular structures and intermolecular interactions (Hu et al., 2011).
Environmental Analysis : In environmental chemistry, it has been analyzed in waste and surface water to understand its occurrence and behavior in aquatic environments (Sacher et al., 1997).
Catalysis and Reaction Mechanisms
Catalysis in Hydrogenation : The compound, particularly its derivatives like allyl amines, plays a role in iron catalyzed olefin hydrogenation. The turnover frequencies in these reactions are influenced by the steric protection of the nitrogen donor (Trovitch et al., 2008).
Iron(III) Complexes : In bioinorganic chemistry, iron(III) complexes of derivatives like N,N-dimethyl-N'-(pyrid-2-ylmethyl)-N'-(2-hydroxy-4-nitrobenzyl)ethylenediamine, which are structurally related, have been studied as models for catechol 1,2-dioxygenases (Velusamy et al., 2004).
Ruthenium Complexes : It has been used in the preparation of 2-ammoniobutenynyl Ru-complexes, which are significant in understanding butatrienylidene complexes and their reactions with tertiary amines (Winter & Hornung, 1999).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Eigenschaften
IUPAC Name |
(3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJHGQBKRQFJS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
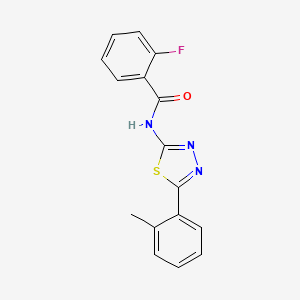
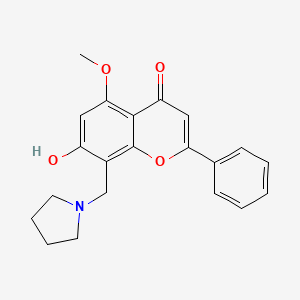
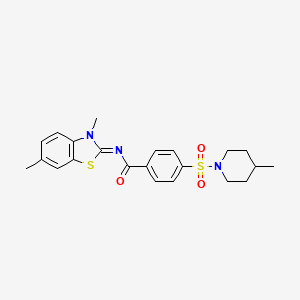
![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)
![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)
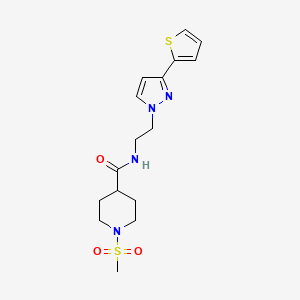
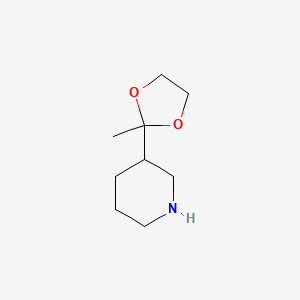
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)
![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)
![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)
